Topoisomerase II|A-IN-6

Description

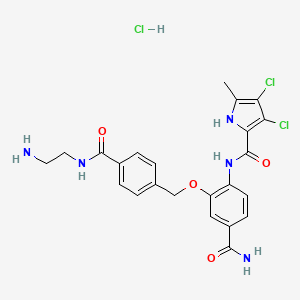

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H24Cl3N5O4 |

|---|---|

Molecular Weight |

540.8 g/mol |

IUPAC Name |

N-[2-[[4-(2-aminoethylcarbamoyl)phenyl]methoxy]-4-carbamoylphenyl]-3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C23H23Cl2N5O4.ClH/c1-12-18(24)19(25)20(29-12)23(33)30-16-7-6-15(21(27)31)10-17(16)34-11-13-2-4-14(5-3-13)22(32)28-9-8-26;/h2-7,10,29H,8-9,11,26H2,1H3,(H2,27,31)(H,28,32)(H,30,33);1H |

InChI Key |

GAKIXYLYUZPUPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)N)OCC3=CC=C(C=C3)C(=O)NCCN)Cl)Cl.Cl |

Origin of Product |

United States |

Mechanisms of Topoisomerase Ii Inhibition by Chemical Compounds

Topoisomerase II Poisons: Mechanism of Cleavage Complex Stabilization and Consequences

Topoisomerase II poisons represent a major class of anticancer agents that function by converting the essential Topo II enzyme into a potent cellular toxin. nih.gov Their primary mechanism of action is the stabilization of the Topoisomerase II cleavage complex (Top2cc), an intermediate in the enzyme's catalytic cycle where the DNA is cleaved and covalently linked to the enzyme. nih.govmdpi.com

Normally, the Top2cc is a transient species, existing for only a short time before the DNA strands are religated. nih.gov However, Topo II poisons interfere with this process, typically by inhibiting the religation step. mdpi.comnih.gov This results in an accumulation of these stabilized cleavage complexes, which are effectively protein-linked DNA double-strand breaks. mdpi.comresearchtrends.net These drug-stabilized complexes act as roadblocks to DNA and RNA polymerases, disrupting DNA replication and transcription. researchtrends.net

The cellular consequences of an abundance of stabilized Top2cc are severe. The persistent DNA double-strand breaks trigger the cell's DNA damage response pathways. nih.gov If the level of damage is overwhelming, the cell is driven into programmed cell death, or apoptosis. mdpi.comresearchgate.net This cytotoxicity is particularly effective against rapidly proliferating cancer cells, which have a high requirement for Topoisomerase II activity. wikipedia.org

However, the potent DNA-damaging nature of Topo II poisons is a double-edged sword. At sub-lethal concentrations, the DNA breaks can be improperly repaired, leading to chromosomal translocations and other genomic rearrangements. nih.govnih.gov This has been linked to the development of therapy-related secondary malignancies, such as acute myeloid leukemia, in patients treated with these drugs. nih.govacs.org

Topoisomerase II poisons can be further subdivided based on their interaction with DNA:

Intercalating poisons: These compounds, such as doxorubicin (B1662922) and mitoxantrone, insert themselves between the base pairs of the DNA helix. This intercalation alters the DNA structure and interferes with the Topo II-DNA interaction, stabilizing the cleavage complex. mdpi.comnih.gov

Non-intercalating poisons: This group, which includes etoposide (B1684455) and teniposide, does not bind directly to the DNA in an intercalative manner. Instead, they are thought to bind to the surface of the Topo II-DNA complex, forming a ternary drug-enzyme-DNA complex that prevents DNA religation. mdpi.comembopress.org

Table 1: Research Findings on Topoisomerase II Poisons

| Compound Class | Example(s) | Primary Mechanism | Key Consequence |

|---|---|---|---|

| Intercalating Poisons | Doxorubicin, Mitoxantrone | Inserts between DNA base pairs, stabilizing the Top2cc. mdpi.comnih.gov | Induction of DNA double-strand breaks and apoptosis. mdpi.com |

| Non-intercalating Poisons | Etoposide, Teniposide | Binds to the Topo II-DNA complex, inhibiting religation. mdpi.comembopress.org | Accumulation of DNA-protein cross-links and cell death. embopress.org |

| Covalent Poisons | Certain quinones | Form covalent adducts with the Topo II enzyme. researchtrends.net | Abrogation of enzyme activity and stabilization of DNA cleavage. researchtrends.net |

Topoisomerase II Catalytic Inhibitors: Mechanism of Action and Enzyme Activity Modulation

In contrast to Topo II poisons, catalytic inhibitors modulate the enzyme's activity without stabilizing the covalent cleavage complex. nih.govnih.gov This class of inhibitors is of significant interest as they are generally associated with lower genotoxicity and may circumvent some of the issues related to secondary malignancies seen with Topo II poisons. acs.orgnih.gov The mechanisms of catalytic inhibitors are more diverse and can interfere with several steps of the Topo II catalytic cycle.

Other mechanisms of catalytic inhibition include:

Inhibition of ATP Hydrolysis: Some catalytic inhibitors function by competing with ATP for its binding site on the N-terminal domain of Topoisomerase II. wikipedia.orgresearchgate.net By preventing ATP binding or hydrolysis, these compounds inhibit the conformational changes necessary for the enzyme's strand passage activity. mdpi.comwikipedia.org The aminocoumarin antibiotics, like novobiocin, are examples of this type of inhibitor, although they primarily target bacterial gyrase. wikipedia.org

Interference with DNA Binding: A newer strategy in the development of catalytic inhibitors is to prevent the initial interaction between Topoisomerase II and its DNA substrate. nih.govmdpi.com Compounds acting through this mechanism would block the entire catalytic cycle from the outset, thus preventing any DNA cleavage from occurring. nih.gov

Prevention of DNA Cleavage: Some compounds, like merbarone, are thought to inhibit the forward cleavage reaction, thus preventing the formation of the Top2cc altogether. acs.orgmdpi.com

By inhibiting the enzyme's function without creating a stable source of DNA double-strand breaks, catalytic inhibitors suppress cell proliferation with reduced DNA damage. nih.govmdpi.com

Table 2: Research Findings on Topoisomerase II Catalytic Inhibitors

| Compound Class | Example(s) | Primary Mechanism | Effect on Enzyme Activity |

|---|---|---|---|

| Bisdioxopiperazines | ICRF-187, ICRF-193 | Stabilize a closed-clamp conformation post-strand passage. rupress.orgnih.gov | Blocks enzyme turnover and catalytic cycle. nih.gov |

| ATP-Competitive Inhibitors | Novobiocin (bacterial), QAP1 | Compete with ATP for binding to the ATPase domain. wikipedia.orgnih.gov | Inhibits ATP-dependent conformational changes and strand passage. mdpi.comwikipedia.org |

| DNA Binding Inhibitors | T60 | Disrupts the interaction between Topo II and DNA. nih.gov | Prevents formation of the Topo II-DNA complex. nih.gov |

| Cleavage Inhibitors | Merbarone | Prevents the initial cleavage of DNA by Topo II. acs.orgmdpi.com | Blocks the formation of the cleavage complex. mdpi.com |

Academic Classification and Distinguishing Features of Topoisomerase II Inhibitor Classes

The academic classification of Topoisomerase II inhibitors is fundamentally based on their distinct mechanisms of action and the resulting consequences for the cell. The primary distinguishing feature lies in their effect on the Topoisomerase II cleavage complex. nih.govnih.gov

Topoisomerase II Poisons are defined by their ability to increase the levels of the covalent Topo II-DNA cleavage complex. nih.govnih.gov They transform the enzyme into a DNA-damaging agent, leading to high levels of genotoxicity and cytotoxicity. nih.govfrontiersin.org

Topoisomerase II Catalytic Inhibitors , on the other hand, inhibit the enzyme's function without increasing the concentration of the cleavage complex. acs.orgnih.gov Their mode of action is to suppress the enzyme's catalytic activity at a step other than the religation of the cleaved DNA. acs.org This results in a cytostatic effect with significantly less DNA damage compared to poisons. acs.orgnih.gov

Table 3: Distinguishing Features of Topoisomerase II Inhibitor Classes

| Feature | Topoisomerase II Poisons | Topoisomerase II Catalytic Inhibitors |

|---|---|---|

| Primary Mechanism | Stabilization of the Topo II-DNA cleavage complex. nih.gov | Inhibition of Topo II catalytic activity without cleavage complex stabilization. acs.org |

| Effect on DNA | Induce high levels of DNA double-strand breaks. mdpi.com | Cause minimal or no DNA damage. nih.gov |

| Cellular Consequence | High cytotoxicity, apoptosis, potential for secondary malignancies. mdpi.comnih.govacs.org | Primarily cytostatic, reduced genotoxicity. acs.orgnih.gov |

| Examples | Etoposide, Doxorubicin, Teniposide. wikipedia.org | Dexrazoxane (ICRF-187), Merbarone. wikipedia.orgacs.org |

Molecular and Cellular Studies of A in 6 As a Topoisomerase Ii Interacting Compound

Mechanistic Characterization of A-IN-6 Interaction with Topoisomerase II

Topoisomerase II (Topo II) enzymes are crucial for managing DNA topology by creating transient double-strand breaks to allow for the passage of another DNA segment. oup.comwikipedia.org This process is essential for DNA replication, transcription, and chromosome segregation. github.ionih.govnih.gov Inhibitors of Topo II are broadly classified into two main groups: catalytic inhibitors, which interfere with the enzyme's function without stabilizing the cleavage complex, and Topo II poisons, which trap the enzyme in a covalent complex with DNA. mdpi.com

The catalytic cycle of Topoisomerase II involves several key steps: binding to a DNA segment (G-segment), capturing a second DNA segment (T-segment) upon ATP binding, cleaving the G-segment, passing the T-segment through the break, and finally, religating the G-segment. oup.comwikipedia.org Topo II poisons disrupt this cycle by interfering with the religation step. nih.govmdpi.com These compounds convert the essential enzyme into a cellular toxin that generates permanent DNA double-strand breaks, which can trigger cell death. nih.gov For instance, drugs like etoposide (B1684455) and doxorubicin (B1662922) are known Topo II poisons that act by stabilizing the Topoisomerase II-DNA cleavage complex. mdpi.comnih.gov While some inhibitors may interfere with ATP binding or hydrolysis, the primary mechanism for poisons is the trapping of the covalent intermediate. mdpi.comwikipedia.org

A hallmark of Topo II poisons is their ability to increase the levels of covalent Topo II-DNA cleavage complexes. nih.gov In this complex, the enzyme is covalently linked to the 5' end of the cleaved DNA via a phosphotyrosine bond. nih.gov This intermediate is normally transient, but poisons stabilize it, preventing the enzyme from resealing the DNA break. nih.govpnas.org This stabilization can occur through different mechanisms. Some compounds, like etoposide, interact with the protein itself to lock it onto the DNA. nih.govwikipedia.org Others, known as intercalators, insert themselves into the DNA at the cleavage site, physically obstructing the religation process. mdpi.compnas.org The accumulation of these stabilized cleavage complexes is a form of DNA damage that, if unrepaired, leads to chromosomal aberrations and apoptosis. github.ionih.gov

The primary mode of action for Topo II poisons is the inhibition of the DNA religation step. nih.govmdpi.com After the T-segment has passed through the G-segment, Topo II must reseal the double-strand break. By stabilizing the cleavage complex, poisons effectively block this religation. pnas.orgacs.org Etoposide was one of the first compounds demonstrated to function by inhibiting the DNA ligation activity of the type II enzyme. nih.govhaematologica.org This inhibition converts a temporary, enzyme-mediated break into a permanent, cytotoxic lesion. nih.gov Studies on various compounds have shown that this modulation is a key determinant of their anticancer activity. mdpi.compnas.org For example, the compound A35 has been shown to inhibit DNA religation, contributing to its function as a Topo II poison. oncotarget.com

Biological Activities of A-IN-6 in Cellular Models (Pre-clinical, Academic Focus)

The induction of stable Topo II-DNA cleavage complexes by poisons triggers cellular DNA damage responses, leading to significant perturbations in cell cycle progression and ultimately, cell death. github.ionih.gov

The presence of unrepaired double-strand breaks activates cell cycle checkpoints, primarily in the S and G2 phases, to prevent the cell from entering mitosis with damaged DNA. tandfonline.comwikipedia.org

G2 Phase Block: Many Topo II inhibitors cause cells to accumulate in the G2 phase of the cell cycle. github.ionih.gov This G2 arrest is a classic response to DNA damage, allowing the cell time to repair the lesions before attempting chromosome segregation. wikipedia.org The checkpoint kinases Chk1 and Chk2 are key mediators of this response. tandfonline.com

S-Phase Arrest: Cells treated with Topo II poisons can also exhibit S-phase arrest. pnas.orgmolbiolcell.org This occurs when the DNA damage is encountered during active DNA replication. The replication machinery collides with the stabilized Topo II-DNA complexes, leading to replication fork collapse and the activation of an S-phase checkpoint. pnas.orgnih.gov This arrest is often dependent on checkpoint proteins like p53 and Chk1. tandfonline.compnas.org The specific cell cycle response can depend on the drug concentration and the cell type. tandfonline.com For example, the topoisomerase I inhibitor SN38 can cause S or G2 arrest depending on the dose. tandfonline.com

Table 1: Effects of Representative Topoisomerase II Inhibitors on the Catalytic Cycle

| Compound | Mechanism of Action | Effect on Cleavage Complex | Effect on Religation | Primary Cell Cycle Effect |

|---|---|---|---|---|

| Etoposide | Topo II Poison (Non-intercalating) | Stabilizes mdpi.comnih.gov | Inhibits nih.govhaematologica.org | G2/M and S phase arrest |

| Doxorubicin | Topo II Poison (Intercalating) | Stabilizes mdpi.com | Inhibits | G2/M arrest |

| m-AMSA | Topo II Poison (Intercalating) | Stabilizes nih.govmdpi.com | Inhibits acs.org | G2 arrest |

| Quinolones | Bacterial Topo II/IV Poison | Stabilizes wikipedia.org | Inhibits | (Antibacterial) |

Information regarding the chemical compound "Topoisomerase II|A-IN-6" is not available in publicly accessible scientific literature, preventing the creation of the requested article.

Extensive searches for a chemical compound specifically identified as "this compound" or "A-IN-6" acting as a topoisomerase II inhibitor have not yielded sufficient data to generate the detailed scientific article as per the provided outline. The name does not correspond to a recognized compound in public chemical databases or peer-reviewed publications.

The designation "A-IN-6" may represent an internal code used by a specific research institution or company that has not been disclosed publicly. Scientific literature on topoisomerase inhibitors typically refers to compounds by their chemical names, common names, or specific numerical designations within the context of a single publication.

For instance, while there are numerous studies on topoisomerase II inhibitors, and some publications do label novel compounds with numbers like "compound 6" nih.govnih.gov, these are not consistently referred to as "A-IN-6" across the scientific community. The available information on any single "compound 6" is often focused on a narrow aspect, such as its potent activity against bacterial DNA gyrase, and lacks the comprehensive cellular and molecular data required to address the user's detailed outline for a eukaryotic system nih.govresearchgate.net.

Without dedicated studies on a specific, identifiable compound, it is impossible to provide scientifically accurate information regarding its effects on:

Chromosome condensation and segregation

Cellular DNA damage responses

Induction of programmed cell death

Specificity for Topoisomerase II isoforms (α vs. β)

The structural basis of its interaction with the Topoisomerase II-DNA complex

Key protein residues and DNA binding pockets

Therefore, the requested article cannot be generated with the required level of detail, accuracy, and adherence to the specified outline. Further information, such as a formal chemical name (e.g., IUPAC name), a CAS registry number, or a reference to a specific publication where "A-IN-6" is described, would be necessary to proceed.

Molecular Interaction Profiling of A-IN-6 with Topoisomerase II

Allosteric Effects of A-IN-6 on Topoisomerase II Conformation

The catalytic cycle of human topoisomerase IIα (hTopo IIα) involves a series of significant conformational changes, which are essential for its function in regulating DNA topology. wikipedia.orgnih.gov These changes are driven by the binding and hydrolysis of ATP and the interaction with DNA. researchgate.net The enzyme functions as a homodimer and its structure includes an N-terminal ATPase domain, a DNA-binding/cleavage domain, and a C-terminal domain (CTD). nih.govacs.org The coordinated opening and closing of three "gates" within the enzyme—the N-gate, the DNA-gate, and the C-gate—allow for the passage of one DNA duplex (T-segment) through a transient break in another (G-segment). wikipedia.orgpreprints.org

The binding of ATP to the N-terminal domains initiates the catalytic cycle, causing these domains to dimerize and close the N-gate, which captures the T-segment. nih.gov This event triggers allosteric signaling that is transmitted through the enzyme to the DNA-binding/cleavage domain. nih.gov This communication between the distant ATPase and DNA-binding sites is crucial for the enzyme's activity. nih.gov Structural studies have revealed that the ATPase and DNA-binding/cleavage domains are interconnected, and specific conserved sequence patterns are responsible for controlling this allosteric signaling. nih.gov

The interaction with the G-segment of DNA also induces significant conformational changes, including a sharp bend in the DNA of up to 150 degrees. nih.govnih.gov This bending is facilitated by the intercalation of specific amino acid residues, such as an invariant isoleucine, into the DNA duplex. nih.gov These conformational shifts are critical for positioning the catalytic residues, including the active site tyrosine and a magnesium ion, to carry out the DNA cleavage and subsequent religation. oup.com

While direct studies on the allosteric effects of A-IN-6 on Topoisomerase II conformation are not extensively detailed in the provided search results, the general mechanism of Topoisomerase II inhibitors provides a framework for understanding its potential actions. Compounds that interact with Topoisomerase II can modulate its conformation in several ways. For instance, some inhibitors function by stabilizing the enzyme in a specific conformational state, such as the closed clamp conformation, thereby preventing the completion of the catalytic cycle. nih.gov Given that A-IN-6 is a Topoisomerase II-interacting compound, it likely influences these intricate allosteric pathways to exert its inhibitory effect.

Methodologies for Investigating A in 6 and Topoisomerase Ii Interactions in Academic Research

In Vitro Biochemical Assays for Topoisomerase II Activity Modulation by A-IN-6

In vitro assays are critical for directly assessing the impact of a compound on the enzymatic activity of purified topoisomerase II, independent of cellular uptake, metabolism, or off-target effects. These assays provide quantitative data on how A-IN-6 may interfere with the distinct steps of the topoisomerase II catalytic cycle.

DNA topoisomerase II possesses the unique ability to resolve tangled and supercoiled DNA structures, which is essential for processes like DNA replication and chromosome segregation. nih.govbiorxiv.org DNA decatenation and relaxation assays are foundational biochemical methods used to evaluate the catalytic efficiency of topoisomerase II.

The decatenation assay typically utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosomes. Due to its large size, this network cannot enter an agarose (B213101) gel during electrophoresis. Active topoisomerase II, in an ATP-dependent reaction, resolves these interlocks, releasing individual minicircles that can then migrate into the gel. The extent of decatenation is visualized by the appearance of these monomeric DNA circles. When investigating an inhibitor like A-IN-6, the assay would be performed by incubating purified topoisomerase II and kDNA with varying concentrations of the compound. A reduction in the amount of released minicircles compared to a control without the inhibitor would indicate that A-IN-6 inhibits the decatenation activity of the enzyme.

Similarly, the DNA relaxation assay measures the ability of topoisomerase II to remove supercoils from a supercoiled plasmid DNA substrate. Supercoiled DNA has a compact conformation and migrates quickly through an agarose gel. Upon relaxation by topoisomerase II, the plasmid adopts a more open circular form, which migrates more slowly. The degree of inhibition by A-IN-6 would be determined by observing the persistence of the supercoiled DNA form at concentrations where the enzyme would normally relax the substrate.

While specific experimental data on A-IN-6 is not available in the reviewed literature, the table below illustrates the type of data that would be generated from such an assay to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Illustrative Data for Topoisomerase II Decatenation Inhibition by A-IN-6

| A-IN-6 Concentration (µM) | % Decatenation Inhibition (Relative to Control) |

|---|---|

| 0 | 0 |

| 0.1 | 15 |

| 1 | 48 |

| 10 | 85 |

| 100 | 98 |

This table is for illustrative purposes only. Actual data for A-IN-6 is not publicly available.

The catalytic cycle of topoisomerase II involves the creation of a transient double-strand break in the DNA, forming a covalent intermediate known as the cleavage complex. oncotarget.com Assays that monitor this DNA cleavage and subsequent religation are crucial for distinguishing between two main classes of topoisomerase II inhibitors: poisons, which stabilize the cleavage complex, and catalytic inhibitors, which prevent the enzyme from cleaving DNA in the first place.

A typical DNA cleavage assay uses a radiolabeled or fluorescently labeled DNA substrate (often a linearized plasmid or a specific oligonucleotide). After incubation with topoisomerase II and the test compound, the reaction is stopped with a strong denaturant like sodium dodecyl sulfate (B86663) (SDS), which traps the covalent cleavage complexes. The DNA is then analyzed by gel electrophoresis. An increase in the amount of cleaved DNA fragments in the presence of A-IN-6 would suggest it acts as a topoisomerase II poison.

Conversely, the religation assay assesses the rejoining of the cleaved DNA strands. This can be studied by first allowing the formation of cleavage complexes and then inducing religation, for example, by a salt or temperature shift. A compound that inhibits religation would lead to an accumulation of cleaved DNA products. No specific studies detailing the effect of A-IN-6 on DNA cleavage or religation have been identified in the public domain.

Type IIA topoisomerases, including human topoisomerase II, are ATP-dependent enzymes. ATP binding and hydrolysis are coupled to conformational changes in the enzyme that are necessary for strand passage and enzyme turnover. An ATP hydrolysis assay measures the rate at which topoisomerase II converts ATP to ADP and inorganic phosphate (B84403) (Pi).

This is commonly performed by using radioactively labeled ATP (e.g., [γ-³²P]ATP) and measuring the release of radioactive Pi over time, often separated by thin-layer chromatography. Alternatively, spectrophotometric assays can be used, which couple the production of ADP to other enzymatic reactions that result in a measurable color change. To investigate A-IN-6, purified topoisomerase II would be incubated with ATP and varying concentrations of the compound. A decrease in the rate of ATP hydrolysis would indicate that A-IN-6 interferes with the ATPase activity of the enzyme, classifying it as a catalytic inhibitor that targets the enzyme's energy transduction mechanism. There is currently no published research detailing the impact of A-IN-6 on the ATP hydrolysis activity of topoisomerase II.

Cellular-Based Assays for A-IN-6's Biological Effects (Non-Clinical)

While in vitro assays are essential for understanding the direct interaction between a compound and its target enzyme, cellular-based assays provide critical information on the compound's effects within a biological context. These non-clinical assays can reveal the consequences of topoisomerase II inhibition on cellular processes like cell division and chromosome maintenance.

Topoisomerase II plays a critical role during the G2 and M phases of the cell cycle, where it is required for the final decatenation of sister chromatids before their segregation. Inhibition of topoisomerase II often leads to a cell cycle arrest at the G2/M checkpoint.

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Cells are typically treated with the compound of interest, in this case, A-IN-6, for a defined period. Subsequently, the cells are fixed, and their DNA is stained with a fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI. The fluorescence intensity of individual cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of thousands of individual cells, allowing for the generation of a histogram. This histogram distinguishes cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content). An accumulation of cells in the G2/M phase population following treatment with A-IN-6 would be strong evidence that the compound inhibits topoisomerase II function in a cellular context, leading to the activation of the G2/M checkpoint.

Table 2: Representative Data from Cell Cycle Analysis via Flow Cytometry

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Vehicle Control | 55 | 20 | 25 |

| A-IN-6 (10 µM) | 15 | 10 | 75 |

This table is for illustrative purposes only and does not represent actual experimental data for A-IN-6.

The ultimate biological role of topoisomerase II is to ensure the proper condensation and segregation of chromosomes during mitosis. Inhibition or depletion of topoisomerase II leads to severe defects in chromosome structure and the inability of sister chromatids to separate correctly during anaphase.

High-resolution microscopy techniques, such as immunofluorescence and live-cell imaging, are used to visualize these effects. Cells can be treated with A-IN-6 and then fixed and stained for key mitotic components, such as DNA (using DAPI), microtubules (using anti-tubulin antibodies), and specific chromosome structures. Researchers would look for characteristic phenotypes of topoisomerase II inhibition, including poorly condensed chromosomes, anaphase bridges (where sister chromatids fail to separate completely), and aneuploidy.

To confirm that the observed effects are specifically due to the inhibition of topoisomerase II, these experiments can be combined with techniques like RNA interference (RNAi). By comparing the cellular phenotype induced by A-IN-6 with that caused by the specific knockdown of the topoisomerase II gene, researchers can determine if the compound's effects are on-target. If the phenotypes are similar, it provides strong evidence that A-IN-6's primary mechanism of action in cells is the inhibition of topoisomerase II. As of this writing, no studies have been published that analyze the effects of A-IN-6 on chromosome morphology or segregation.

DNA Damage Detection Methods (e.g., DNA Strand Breakage Assays)

Topoisomerase II inhibitors, often referred to as "poisons," function by stabilizing the transient covalent complex formed between the enzyme and DNA during the catalytic cycle. This trapping of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of DNA single- and double-strand breaks, which are cytotoxic and can trigger apoptosis. Consequently, DNA strand breakage assays are fundamental in characterizing the activity of compounds like A-IN-6.

Several methods are employed to quantify this induced DNA damage:

Comet Assay (Single-Cell Gel Electrophoresis): This sensitive and reproducible method visualizes and quantifies DNA damage at the single-cell level. Following treatment with an inhibitor, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity of the comet tail relative to the head correlates with the amount of DNA damage. This assay can detect single-strand breaks, double-strand breaks, and protein-associated DNA strand breaks.

Plasmid-Based Cleavage Assays: In these in vitro assays, a supercoiled plasmid DNA substrate is incubated with purified Topoisomerase II and the test compound. The stabilization of the cleavage complex by an inhibitor like A-IN-6 results in the conversion of supercoiled plasmid DNA into linear DNA (from a double-strand break) or nicked/relaxed DNA (from a single-strand break). The different DNA forms can then be separated and quantified using agarose gel electrophoresis.

Phosphorylation of H2AX (γH2AX): The formation of DNA double-strand breaks rapidly triggers a cellular DNA damage response, a key event of which is the phosphorylation of the histone variant H2AX to form γH2AX. This modified histone accumulates at the sites of DNA damage and serves as a sensitive biomarker for double-strand breaks. The levels of γH2AX can be quantified using techniques such as immunofluorescence microscopy or flow cytometry.

These assays are crucial for confirming that A-IN-6 acts as a Topoisomerase II poison and for quantifying its potency in inducing DNA damage.

Structural and Computational Methods for A-IN-6 Characterization

To understand how A-IN-6 interacts with Topoisomerase II at a molecular level, a suite of structural and computational methods is employed. These techniques are vital for elucidating the binding mode, identifying key interactions, and facilitating the rational design of more potent and selective inhibitors.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like A-IN-6) when bound to a macromolecular target, such as Topoisomerase II. This method uses scoring functions to estimate the binding affinity, typically expressed as binding energy in kcal/mol. Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues within the enzyme's binding pocket. For Topoisomerase IIα, key residues like GLN773 and ASN770 have been identified as important for inhibitor binding.

Following docking, molecular dynamics (MD) simulations are often performed. These simulations model the movement of every atom in the protein-ligand complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the complex. MD simulations can confirm whether the interactions predicted by docking are maintained over a period of nanoseconds, thus validating the binding mode.

| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Etoposide (B1684455) | Topoisomerase IIα | -9.5 | Asp463, Met766 | |

| Ciprofloxacin | Topoisomerase IIα | -7.8 | GLN773, TRP931 | |

| Exemestane | Topoisomerase IIα | -7.05 | LYS723 | |

| Doxorubicin (B1662922) | Topoisomerase II | -8.2 | Not Specified |

Virtual Screening and Pharmacophore Modeling in Compound Discovery

The discovery of novel Topoisomerase II inhibitors, such as A-IN-6, often begins with computational strategies like virtual screening and pharmacophore modeling.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a Topoisomerase IIα inhibitor can be generated based on the known binding mode of a potent inhibitor like etoposide. Such a model typically includes features like hydrogen bond acceptors and donors, hydrophobic groups, and aromatic rings.

This pharmacophore model is then used as a 3D query to perform a virtual screen of large chemical databases (e.g., the ZINC database or the National Cancer Institute compound database). This process rapidly filters millions of compounds to identify those that match the pharmacophore and are therefore likely to bind to Topoisomerase II. Hits from the virtual screen are then subjected to further analysis, such as molecular docking, before being selected for experimental testing. This combined ligand- and structure-based approach has proven successful in identifying structurally novel and selective Topoisomerase IIα poisons.

X-ray Crystallography and Cryo-Electron Microscopy in Drug-Enzyme-DNA Complex Characterization

High-resolution structural techniques are indispensable for definitively characterizing the interaction between an inhibitor, Topoisomerase II, and DNA.

X-ray crystallography has been instrumental in this field. The crystal structure of the human Topoisomerase IIβ core domain in a ternary complex with DNA and the anticancer drug etoposide provided the first detailed view of how such drugs stabilize the cleavage complex. These structures reveal the precise atomic interactions between the drug, the protein, and the DNA at the cleavage site, explaining the structure-activity relationships of inhibitors and the molecular basis of drug resistance.

More recently, cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for studying large, flexible macromolecular assemblies like the full-length Topoisomerase II enzyme. Cryo-EM has been used to determine the structure of the entire human Topoisomerase IIα nucleoprotein complex in different conformational states. These studies provide critical insights into the allosteric mechanisms that connect the enzyme's ATPase domain with the DNA binding and cleavage domain, and how inhibitors might modulate these dynamics.

| PDB ID | Description | Method | Resolution (Å) | Reference |

|---|---|---|---|---|

| 5GWK | Human Topoisomerase IIα ATPase domain | X-ray Diffraction | 3.15 | |

| 4FM9 | Human Topoisomerase IIα cleavage core bound to DNA | X-ray Diffraction | 2.90 | |

| 6ZY7 | Cryo-EM structure of the entire Human Topoisomerase IIα (State 2) | Electron Microscopy | 3.60 | |

| 1ZXM | Human Topoisomerase IIα ATPase domain with AMPPNP | X-ray Diffraction | 2.10 |

Future Directions in Academic Research on A in 6 and Topoisomerase Ii

Exploration of Novel A-IN-6 Derivatives and Chemical Scaffolds

A primary future direction lies in the rational design and synthesis of novel derivatives of A-IN-6 to improve its potency, selectivity, and pharmacokinetic properties. Medicinal chemistry approaches can be employed to explore new chemical scaffolds that retain the core pharmacophore responsible for Topoisomerase II catalytic inhibition while offering advantages in terms of synthesis, stability, or biological activity.

One promising strategy is scaffold hopping , which involves replacing the core molecular structure of A-IN-6 with a functionally equivalent but structurally novel scaffold. niper.gov.in This technique can lead to the discovery of new chemotypes with improved properties or the ability to overcome potential resistance mechanisms. niper.gov.inacs.org For example, research on other Topoisomerase II inhibitors has successfully used scaffold hopping to transform natural products like flavones into potent synthetic inhibitors such as aryl-pyridopyrimidinones, which demonstrated enhanced activity. nih.govresearchgate.net This approach could be applied to A-IN-6 to generate proprietary compounds with distinct intellectual property profiles.

Key goals for developing new derivatives include:

Enhanced Potency: Modifying functional groups on the A-IN-6 scaffold to optimize interactions with the ATP-binding site or other allosteric sites on Topoisomerase II.

Improved Physicochemical Properties: Fine-tuning the molecule to enhance solubility, metabolic stability, and cell permeability.

Reduced Off-Target Effects: Systematically altering the structure to minimize interactions with other cellular targets, thereby reducing potential toxicity.

| Strategy | Objective | Example Approach |

| Lead Optimization | Improve potency and selectivity of the existing A-IN-6 scaffold. | Systematic modification of peripheral functional groups to enhance binding affinity. |

| Scaffold Hopping | Discover novel core structures with similar or improved activity. nih.gov | Replace the central ring system of A-IN-6 with a bioisosteric equivalent. niper.gov.in |

| Fragment-Based Design | Build novel inhibitors from small molecular fragments that bind to the target. | Identify and link small molecules that bind to different pockets within the Topoisomerase II ATPase domain. |

These explorations will be guided by computational modeling and structure-activity relationship (SAR) studies to predict the most promising chemical modifications. researchgate.net

Understanding Mechanisms of Cellular Resistance to A-IN-6

As with any targeted therapy, the development of cellular resistance is a significant clinical challenge. A critical area of future research is to proactively identify and understand the mechanisms by which cancer cells might become resistant to A-IN-6. Since A-IN-6 is a catalytic inhibitor, its resistance profiles may differ from those of Topoisomerase II poisons like etoposide (B1684455).

Potential mechanisms that warrant investigation include:

Target Alteration: Mutations in the TOP2A gene (encoding Topoisomerase IIα) that alter the drug-binding site, thereby reducing the inhibitory effect of A-IN-6. Post-translational modifications, such as phosphorylation of the enzyme, could also impact drug sensitivity. nih.gov

Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which can actively pump A-IN-6 out of the cell, reducing its intracellular concentration and efficacy. youtube.com

Activation of Bypass Pathways: Cancer cells may develop dependencies on alternative cellular pathways to resolve DNA topological stress, thereby circumventing the need for Topoisomerase II activity.

Altered Cell Cycle Checkpoints: Since catalytic inhibitors of Topoisomerase II can trigger specific cell cycle checkpoints (e.g., the G2 or mitotic checkpoints), mutations or dysregulation of checkpoint proteins could confer resistance by allowing cells to bypass drug-induced arrest. nih.govresearchgate.net

Research in this area would involve generating A-IN-6-resistant cell lines and using genomic, transcriptomic, and proteomic analyses to identify the molecular changes responsible for the resistant phenotype.

Investigating A-IN-6's Role in Specific Cellular Pathways Beyond DNA Topology

While the canonical function of Topoisomerase II is to manage DNA topology, emerging evidence suggests the enzyme is involved in a broader range of cellular processes. scispace.com Future research should explore whether A-IN-6's inhibition of Topoisomerase II affects these non-canonical functions, which could reveal novel therapeutic opportunities or explain unexpected biological effects.

For instance, studies have shown that Topoisomerase II can play a role in disentangling dysfunctional telomeres, a function that does not strictly depend on its DNA cleavage-ligation activity but rather on the enzyme's ability to clamp onto DNA. nih.govnih.gov Investigating whether A-IN-6 modulates this process could have implications for understanding its effects on cellular senescence and genome stability.

Other potential non-canonical pathways to investigate include:

Gene Transcription: Topoisomerase II is known to be involved in the regulation of gene expression. Determining how A-IN-6 affects the transcription of specific genes or gene sets could uncover new mechanisms of action. scispace.com

Chromosome Structure: The C-terminal domain of Topoisomerase IIα has functions in organizing mitotic chromosomes that are distinct from its catalytic activity. dntb.gov.ua Studying the impact of A-IN-6 on chromosome condensation and segregation could provide further insight into its cell cycle effects.

This research will expand our understanding of A-IN-6 from a targeted enzyme inhibitor to a modulator of complex cellular networks.

Developing Isoform-Selective A-IN-6 Analogues with Enhanced Specificity

Humans express two Topoisomerase II isoforms, α (TOP2A) and β (TOP2B), which have distinct cellular roles. TOP2A is highly expressed in proliferating cells and is the primary target for anticancer drugs, while TOP2B is expressed more broadly, including in terminally differentiated cells like neurons and cardiomyocytes. nih.gov The toxicity of some Topoisomerase II-targeting drugs, such as the cardiotoxicity associated with anthracyclines, has been linked to their activity against TOP2B. plos.orgnih.gov

A crucial direction for future research is the development of A-IN-6 analogues that are highly selective for the TOP2A isoform. Achieving isoform selectivity would be a major advance, potentially leading to therapies with a wider therapeutic window and fewer side effects. plos.org

Strategies to achieve selectivity include:

Structure-Based Drug Design: Exploiting subtle structural differences between the ATP-binding domains of TOP2A and TOP2B to design inhibitors that bind preferentially to TOP2A. nih.gov

Rational Drug Design: Recent work has identified novel tetrahydroquinazoline (B156257) derivatives that exhibit approximately 100-fold selectivity for TOP2A over TOP2B, demonstrating that high selectivity is achievable. nih.govacs.org Similar design principles could be applied to the A-IN-6 chemical scaffold.

The development of isoform-selective probes would also provide powerful research tools to dissect the specific biological functions of TOP2A and TOP2B.

| Isoform | Primary Function | Expression | Relevance to A-IN-6 |

| TOP2A | Chromosome segregation during mitosis. plos.org | High in proliferating cells. | The desired therapeutic target for anti-cancer effects. |

| TOP2B | Neuronal development, transcription. plos.org | Constitutively expressed, including in non-dividing cells. | Inhibition is linked to off-target toxicities (e.g., cardiotoxicity). nih.gov |

Integration of Multi-Omics Data for Comprehensive A-IN-6 Mechanistic Understanding

To achieve a holistic understanding of A-IN-6's effects on cancer cells, future research must integrate multiple layers of biological data. Multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, system-level view of the cellular response to A-IN-6 treatment. nih.govnih.gov

This integrated approach can help to:

Elucidate Complex Mechanisms: By correlating changes across different molecular layers, researchers can construct detailed models of the pathways perturbed by A-IN-6, moving beyond the direct inhibition of Topoisomerase II.

Identify Biomarkers: Multi-omics data can help identify predictive biomarkers of sensitivity or resistance to A-IN-6. For instance, the baseline expression of certain genes (transcriptomics) or proteins (proteomics) might predict how a tumor will respond to treatment.

Discover Novel Targets: An unbiased analysis of cellular changes may reveal unexpected downstream effectors of Topoisomerase II inhibition, which could themselves be therapeutic targets.

A pan-cancer multi-omics analysis of the topoisomerase family has already demonstrated how this approach can reveal associations between gene expression, genetic alterations, and clinical outcomes. nih.gov A similar focused study on A-IN-6 would significantly advance our knowledge and pave the way for its effective clinical application.

Q & A

Q. What experimental assays are foundational for studying Topoisomerase II (Topo II) activity and inhibition by compounds like A-IN-6?

Methodological Answer:

- Decatenation and relaxation assays are standard for assessing Topo II enzymatic activity. In decatenation assays, kinetoplast DNA (kDNA) is used as a substrate; Topo II resolves interlinked DNA networks into monomers, which can be visualized via agarose gel electrophoresis .

- For inhibition studies, dose-response curves with A-IN-6 should be generated using purified Topo IIα/β isoforms. Include controls with known inhibitors (e.g., etoposide) to validate assay specificity .

- DNA cleavage assays can quantify A-IN-6’s ability to stabilize Topo II-DNA cleavage complexes. Use linear DNA substrates and measure cleavage intermediates via Southern blotting or fluorescent labeling .

Q. How do researchers distinguish between Topo IIα and Topo IIβ isoforms in functional studies?

Methodological Answer:

- Isoform-specific antibodies (e.g., anti-Topo IIα/β monoclonal antibodies) are critical for Western blotting .

- Gene knockdown/knockout models (e.g., siRNA or CRISPR-Cas9) allow functional separation. For example, Topo IIβ-deficient cell lines can isolate α-specific effects in DNA repair or chromatin remodeling .

- Subcellular localization : Topo IIα is nuclear and cell-cycle-regulated (peaking in G2/M), while Topo IIβ is constitutively expressed and localized to nucleoli .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on A-IN-6’s isoform selectivity and off-target effects?

Methodological Answer:

- Parallel assays with recombinant isoforms : Compare A-IN-6’s IC50 values against purified Topo IIα and IIβ under identical buffer conditions (e.g., ATP/Mg²⁺ concentrations) .

- Proteomic profiling : Use mass spectrometry to identify non-Topo II targets of A-IN-6 in cell lysates. Combine with thermal shift assays to detect compound-protein binding .

- Structural studies : Co-crystallize A-IN-6 with Topo IIα/β to map binding interfaces and validate isoform specificity. Compare with known inhibitors (e.g., ICRF-193) .

Q. How can researchers optimize SUMOylation assays for Topo IIα in Xenopus egg extracts?

Methodological Answer:

- Chromatin-bound Topo IIα : Isolate chromatin fractions post-reaction using glycerol cushion centrifugation to enrich SUMOylated Topo IIα .

- Gradient SDS-PAGE : Use 4–12% gradient gels to resolve high-molecular-weight SUMO-Topo II conjugates. Validate with anti-SUMO-2/3 and anti-Topo IIα antibodies .

- Protease inhibitors : Include N-ethylmaleimide (NEM) to preserve SUMOylation and prevent deconjugation during extraction .

Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity of A-IN-6 in heterogeneous cell populations?

Methodological Answer:

- Hill slope modeling : Fit dose-response data to the Hill equation to quantify cooperativity and efficacy. Compare slopes between cell lines (e.g., cancer vs. normal) .

- Synergy analysis : Use the Chou-Talalay method to evaluate A-IN-6’s combinatorial effects with other Topo II inhibitors or chemotherapeutics .

- Single-cell RNA sequencing : Resolve heterogeneity by clustering transcriptional responses to A-IN-6, identifying resistant subpopulations via pathway enrichment .

Methodological Challenges and Solutions

Q. How to address variability in Topo II activity assays caused by ATP concentration fluctuations?

Methodological Answer:

Q. What controls are essential when interpreting A-IN-6’s genotoxicity in mammalian cell models?

Methodological Answer:

- γH2AX foci quantification : Measure DNA double-strand breaks (DSBs) as a marker of genotoxicity. Include etoposide (Topo II poison) and ICRF-193 (catalytic inhibitor) as controls .

- Comet assays : Differentiate A-IN-6-induced DNA damage from apoptosis-related fragmentation by correlating tail moments with caspase-3 activity .

Data Interpretation and Validation

Q. How to reconcile discrepancies between in vitro and cellular IC50 values for A-IN-6?

Methodological Answer:

Q. What criteria validate Topo II as the primary target of A-IN-6 in phenotypic screens?

Methodological Answer:

- Rescue experiments : Overexpress Topo IIα/β in cell lines and test if A-IN-6’s effects are attenuated .

- Dominant-negative mutants : Express ATPase-deficient Topo II to compete with endogenous enzyme activity .

Literature and Hypothesis Development

Q. How to formulate a research hypothesis on A-IN-6’s mechanism using existing literature?

Methodological Answer:

- PICO(T) framework : Define Population (e.g., cancer cells), Intervention (A-IN-6), Comparison (existing inhibitors), Outcome (apoptosis), Time (48-hour treatment) .

- Citation chaining : Use tools like Web of Science to trace seminal papers on Topo II inhibitors and identify gaps (e.g., isoform-specific resistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.